molecular formula C15H10F3N3 B14137850 1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole

1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole

Cat. No.: B14137850
M. Wt: 289.25 g/mol
InChI Key: GSTVRRLRNNMIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group in this compound is known for its significant impact on the chemical and physical properties, making it valuable in various applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole can be achieved through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction typically requires a copper catalyst and can be performed under mild conditions. Another method involves the use of trifluoromethylated precursors in the presence of a base and a suitable solvent .

Chemical Reactions Analysis

1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1-Phenyl-3-(trifluoromethyl)pyrazole: This compound also contains a trifluoromethyl group and a phenyl ring but differs in the heterocyclic core.

    1-Phenyl-4-(trifluoromethyl)benzene: This compound lacks the triazole

Properties

Molecular Formula

C15H10F3N3

Molecular Weight

289.25 g/mol

IUPAC Name

1-phenyl-4-[3-(trifluoromethyl)phenyl]triazole

InChI

InChI=1S/C15H10F3N3/c16-15(17,18)12-6-4-5-11(9-12)14-10-21(20-19-14)13-7-2-1-3-8-13/h1-10H

InChI Key

GSTVRRLRNNMIOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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